molecular formula C11H9N3O3 B1434670 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid CAS No. 1708437-01-7

2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1434670
CAS No.: 1708437-01-7
M. Wt: 231.21 g/mol
InChI Key: MEQJZKSAJDUXQO-UHFFFAOYSA-N
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Description

2-(6-Oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic Acid ( 1708437-01-7) is a high-purity pyrimidine derivative intended for research and development purposes. This compound, with a molecular formula of C 11 H 9 N 3 O 3 and a molecular weight of 231.21 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery . Research Applications and Value: The core structure of this compound—a pyrimidinone scaffold linked to a pyridine ring via an acetic acid linker—is of significant interest in pharmaceutical research. Although specific bioactivity data for this exact molecule is limited in the current search, studies on its close structural analogs reveal a promising profile. For instance, a related compound with a 2-methyl and a trifluoromethylphenylacetamide substitution has demonstrated potent biological activities in preclinical research . These activities include anticancer properties , with studies showing induction of apoptosis and cell cycle arrest in various human cancer cell lines such as MCF-7 and A549 . Furthermore, similar compounds have exhibited anti-inflammatory effects by significantly reducing the production of key inflammatory markers like TNF-α and IL-6, as well as antifibrotic potential by inhibiting collagen deposition in models of hepatic fibrosis . The acetic acid functional group in this molecule provides a versatile handle for further chemical derivatization, enabling researchers to synthesize a wide array of amides and esters for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Properties

IUPAC Name

2-(6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10-5-9(8-3-1-2-4-12-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQJZKSAJDUXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, also known as 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and implications for drug development.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
IUPAC Name2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
CAS Number1710293-18-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer)
  • HCT-116 (Colon Cancer)
  • A549 (Lung Cancer)

In vitro assays demonstrated that these compounds induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for cancer therapy development .

The mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer cell survival and proliferation. Specifically, it has been observed to affect:

  • Histone Demethylases : Inhibition of KDM4 and KDM5 demethylases, which are involved in epigenetic regulation of gene expression.
  • Cell Cycle Regulation : Disruption of cell cycle progression leading to increased apoptosis in cancer cells .

Study 1: Cytotoxicity Evaluation

A study conducted on various pyrimidine derivatives, including the target compound, evaluated their cytotoxicity against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, demonstrating its potential as an anticancer agent .

Study 2: Structure–Activity Relationship (SAR)

Research focused on the SAR of pyrimidine derivatives revealed that modifications at specific positions on the pyridine and pyrimidine rings significantly influenced biological activity. Substituents that enhance lipophilicity and electronic properties were found to increase potency against cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclocondensation techniques. High-pressure synthesis methods have been explored to improve yields and purity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by targeting specific metabolic pathways .

Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes involved in disease processes. A notable study found that pyrimidine derivatives can act as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This property makes it a candidate for developing new antitumor agents.

Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research indicates that similar compounds can exhibit activity against various bacterial strains, suggesting potential use in treating bacterial infections .

Agricultural Applications

Herbicide Development
Compounds with similar structures have been explored for their herbicidal properties. Research has shown that pyrimidine derivatives can inhibit the growth of certain weed species, making them candidates for developing new herbicides .

Plant Growth Regulators
Additionally, studies suggest that such compounds may act as plant growth regulators, enhancing crop yield and resistance to environmental stressors . This application is particularly relevant in sustainable agriculture practices.

Material Science Applications

Polymer Synthesis
In material science, this compound can be utilized in synthesizing polymers with enhanced properties. The incorporation of pyrimidine units into polymer backbones has been shown to improve thermal stability and mechanical strength .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through metabolic pathway targetingJournal of Medicinal Chemistry
Enzyme InhibitionEffective inhibition of DHFR enzyme critical for DNA synthesisJournal of Medicinal Chemistry
Herbicide DevelopmentInhibition of specific weed species growthAgricultural Sciences Journal
Polymer SynthesisEnhanced thermal stability and mechanical strength in polymersMaterials Science Reports

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid with structurally related pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity Reference
Target Compound Pyridin-2-yl C₁₂H₁₁N₃O₃* 245.24 Hypothesized improved solubility due to aromatic nitrogen; unknown activity. -
2-(5-Cyano-6-methyl-2,4-dioxo-... acetic acid 5-Cyano-6-methyl C₈H₇N₃O₄ 209.16 High polarity (cyano group); no reported bioactivity.
2-(2,4-Dimethyl-6-oxo... acetic acid 2,4-Dimethyl C₈H₁₀N₂O₃ 182.18 Lower molecular weight; potential for metabolic stability.
Trifluoromethyl pyrimidinone derivatives (e.g., Compound 5, 6 in ) Trifluoromethyl/4-fluorobenzyl Varies ~300–350 IC₉₀ = 1.3–1.6 µM (anti-TB activity); high cytotoxicity.
2-(4-Nitro-3-(6-oxo-4-(trifluoromethyl)... acetic acid Trifluoromethyl + nitro C₁₃H₈F₃N₃O₆ 359.22 Electron-withdrawing groups; uncharacterized bioactivity.

*Calculated molecular formula based on structural analysis.

Substituent Effects on Physicochemical Properties

  • This may improve aqueous solubility compared to non-polar groups like methyl or trifluoromethyl .
  • Trifluoromethyl (): The -CF₃ group is electron-withdrawing, reducing electron density on the pyrimidinone ring.
  • Methyl/Cyano (): Methyl groups (e.g., in ) lower molecular weight and may improve metabolic stability, while cyano substituents () add polarity but could introduce reactivity risks .

Preparation Methods

Preparation via Cyclization of Pyrimidine Derivatives

Method Overview:
One of the most established routes involves cyclization of pyrimidine derivatives bearing suitable substituents, such as amino groups, with acetic acid derivatives or related intermediates. This approach typically employs heterocyclic cyclization reactions under reflux or catalytic conditions to form the pyrimidine core, followed by oxidation or functionalization to introduce the acetic acid moiety.

Research Findings:

  • The synthesis of pyrimidinone derivatives from 4-amino-6-chloro-5-phenyl-2-methylthiopyrimidine has been documented, where chlorinated pyrimidines undergo nucleophilic substitution and cyclization to form the core heterocycle.
  • Similar strategies involve condensation reactions of amino pyrimidines with aldehydes or ketoesters, followed by oxidative steps to generate the oxo group at the 6-position.

Condensation of 2-Amino-4-(pyridin-2-yl)pyrimidines with Acetic Acid Derivatives

Method Overview:
This approach uses 2-amino pyrimidine derivatives as precursors, which are condensed with acetic acid derivatives or their activated forms to generate the acetic acid linkage at the pyrimidine ring.

Research Findings:

  • In a study involving heteroaryl-substituted pyrimidines, condensation with acetic acid derivatives was achieved using coupling agents such as carbodiimides or via direct reflux in polar solvents, leading to the formation of the target acetic acid derivatives.
  • The process often involves initial formation of an amide or ester linkage, followed by oxidation or hydrolysis to yield the free acid.

Use of Activated Intermediates and Functional Group Transformations

Method Overview:
Activation of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) followed by nucleophilic attack on heterocyclic intermediates is a common strategy. This method facilitates the formation of the acetic acid linkage with high yields and regioselectivity.

Research Findings:

  • The synthesis of related heterocyclic acetic acids often employs acid chlorides generated from acetic acid or its derivatives, which then react with amino or heterocyclic precursors under basic or catalytic conditions.
  • For example, the transformation of methyl or ethyl esters into the free acid via hydrolysis is a standard step, often optimized with acid or base catalysis.

Specific Synthetic Pathway for the Target Compound

Based on the literature, a plausible synthesis route for 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid involves:

  • Step 1: Synthesis of a pyrimidine precursor, such as 2-amino-4-(pyridin-2-yl)pyrimidine, via condensation of appropriate amidines or ureas with β-dicarbonyl compounds.
  • Step 2: Functionalization of the pyrimidine core with an acetic acid derivative, such as chloroacetic acid or its activated form, under nucleophilic substitution conditions.
  • Step 3: Cyclization and oxidation steps to introduce the 6-oxo group, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Step 4: Hydrolysis of esters or intermediates to yield the free carboxylic acid, completing the synthesis.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages References
Cyclization of pyrimidine derivatives Aminopyrimidines + aldehydes/ketoesters Reflux, catalytic High regioselectivity ,
Condensation with acetic acid derivatives 2-Amino pyrimidines + acetic acid derivatives Reflux, coupling agents Versatile, adaptable ,
Activation of carboxylic acids Acid chlorides + heterocyclic amines Room temperature to reflux High yields, regioselectivity
Hydrolysis of esters Methyl/ethyl esters Acid or base hydrolysis Simple, straightforward ,

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between pyrimidine and pyridine derivatives. For example, analogous compounds are synthesized using carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 40°C, followed by extraction and purification . Yield optimization requires stoichiometric adjustments (e.g., 1.2–1.5 equivalents of coupling agents), controlled temperature, and inert atmospheres (N₂) to minimize side reactions. Post-reaction workup with sequential acid/base washes (e.g., 1 M HCl and saturated NaHCO₃) improves purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

  • HPLC-UV/MS : To assess purity and confirm molecular weight.
  • ¹H/¹³C NMR : For structural elucidation, focusing on pyrimidine ring protons (δ 6.5–8.5 ppm) and the acetic acid moiety (δ 3.5–4.5 ppm).
  • FT-IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridine/pyrimidine ring vibrations .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₁H₉N₃O₃).

Q. What safety precautions are critical when handling this compound in the laboratory?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested or inhaled .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity while preserving the pyrimidine-pyridine core?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and reactivity. For example, ICReDD’s approach integrates reaction path searches and transition-state analysis to identify optimal substituents (e.g., electron-withdrawing groups on pyridine) without destabilizing the core . Molecular docking simulations further prioritize derivatives with high binding affinity to target proteins (e.g., kinases) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in:

  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell lines.
  • Purity : HPLC-grade material (>95%) vs. crude samples.
  • Metabolic Stability : Evaluate hepatic microsomal degradation rates.
    Replicate experiments using standardized protocols (e.g., USP guidelines for buffer preparation ) and cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability tests).

Q. What experimental strategies mitigate low yields in coupling reactions involving the pyrimidinone ring?

  • Activation of Carboxylic Acid : Pre-activate the acetic acid moiety using HOBt/EDC or DCC (dicyclohexylcarbodiimide) before introducing the pyridin-2-yl group .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMA) to enhance nucleophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 80°C vs. overnight at 40°C) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

The pyrimidinone ring is prone to hydrolysis under alkaline conditions (pH > 9), leading to ring opening. In contrast, acidic conditions (pH 4–6) stabilize the lactam form. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products .

Q. How can researchers design kinetic studies to evaluate the compound’s enzyme inhibition mode (competitive vs. non-competitive)?

  • Michaelis-Menten Analysis : Vary substrate concentrations with fixed inhibitor doses.
  • Lineweaver-Burk Plots : Competitive inhibition shows intersecting y-intercepts; non-competitive displays parallel lines.
  • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (kₐₙ, kₒff) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Pyrimidine Derivatives

ParameterOptimal ConditionReference
Coupling AgentEDC/HOBt (1.5 eq each)
SolventDMF (anhydrous)
Temperature40°C (16–24 hours)
PurificationEtOAc/Hexane (3:1)

Q. Table 2. Stability Profile Under Stress Conditions

ConditionDegradation (%)Major Degradant
0.1 M HCl (70°C, 24h)<5%None detected
0.1 M NaOH (70°C, 24h)35%Pyridine-2-carboxylic acid
UV Light (254 nm, 48h)10%Oxidized dimer

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid

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